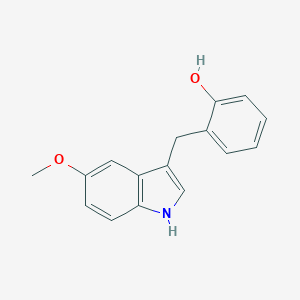
3-(2-Hydroxyphenyl)methyl-5-methoxyindole
説明
3-(2-Hydroxyphenyl)methyl-5-methoxyindole is a compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and a phenol group at the 2-position .
特性
CAS番号 |
145275-28-1 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
2-[(5-methoxy-1H-indol-3-yl)methyl]phenol |
InChI |
InChI=1S/C16H15NO2/c1-19-13-6-7-15-14(9-13)12(10-17-15)8-11-4-2-3-5-16(11)18/h2-7,9-10,17-18H,8H2,1H3 |
InChIキー |
DVFXNAJKNTZUAU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O |
同義語 |
3-(2-hydroxyphenyl)methyl-5-methoxyindole |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)methyl-5-methoxyindole typically involves the construction of the indole ring followed by functionalization. One common method involves the Japp-Klingemann reaction, where a diazonium salt is reacted with a carbonyl compound to form the indole ring . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Hydroxyphenyl)methyl-5-methoxyindole undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
科学的研究の応用
3-(2-Hydroxyphenyl)methyl-5-methoxyindole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Hydroxyphenyl)methyl-5-methoxyindole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors . The phenol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
5-Methoxy-2-methylindole: Similar structure but lacks the phenol group.
5-Methoxyindole-3-acetic acid: Contains a carboxylic acid group instead of a phenol group.
5-Methoxytryptamine: Contains an amine group instead of a phenol group.
Uniqueness
3-(2-Hydroxyphenyl)methyl-5-methoxyindole is unique due to the presence of both a methoxy group and a phenol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


